2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide
Overview
Description
- Synonyms : Also known as 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide .
Synthesis Analysis
The synthesis of this compound involves specific reactions and reagents. One notable method is the cyanoacetylation of amines , which can yield derivatives of 2-oxopyridine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide consists of a cycloocta[b]thien-2-yl moiety attached to a propanamide group. The chlorine atom and cyano group further modify the structure .
Scientific Research Applications
Herbicidal Activity
Compounds structurally related to the one have been synthesized and evaluated for their herbicidal activity. For example, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found effective in herbicidal applications, showcasing the potential agricultural benefits of such compounds (Liu et al., 2007).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides, including those with acetylphenyl fragments, have been synthesized and their antimicrobial properties investigated. These compounds demonstrated antibacterial and antifungal activities, suggesting the relevance of such structures in developing new antimicrobial agents (Baranovskyi et al., 2018).
Synthesis and Biological Activity
Research into the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the potential therapeutic applications of structurally similar compounds. Certain synthesized compounds showed protection against induced convulsion, highlighting the medical research implications of these chemical structures (Farag et al., 2012).
properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9(15)13(18)17-14-11(8-16)10-6-4-2-3-5-7-12(10)19-14/h9H,2-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCHVJYXDQBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCCCC2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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